molecular formula C14H22N2O B13590402 2-Methyl-2-(4-morpholinophenyl)propan-1-amine

2-Methyl-2-(4-morpholinophenyl)propan-1-amine

Cat. No.: B13590402
M. Wt: 234.34 g/mol
InChI Key: ONVLTMJQOJHOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-morpholinophenyl)propan-1-amine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-morpholinophenyl)propan-1-amine typically involves the reaction of 4-morpholinophenylacetonitrile with methylmagnesium bromide, followed by hydrolysis to yield the desired amine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and efficiency, incorporating continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-morpholinophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Methyl-2-(4-morpholinophenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-morpholinophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-2-(4-morpholinophenyl)propan-1-amine is unique due to its specific structural features, such as the presence of a morpholine ring and its particular substitution pattern.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-methyl-2-(4-morpholin-4-ylphenyl)propan-1-amine

InChI

InChI=1S/C14H22N2O/c1-14(2,11-15)12-3-5-13(6-4-12)16-7-9-17-10-8-16/h3-6H,7-11,15H2,1-2H3

InChI Key

ONVLTMJQOJHOHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.